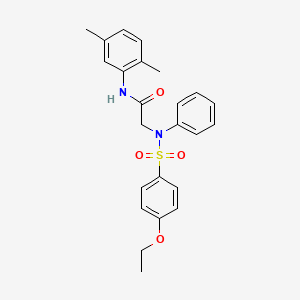
N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,5-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamid umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 2,5-Dimethylanilin und 4-Ethoxybenzolsulfonylchlorid.
Bildung des Sulfonamids: Die Reaktion zwischen 2,5-Dimethylanilin und 4-Ethoxybenzolsulfonylchlorid in Gegenwart einer Base (z. B. Triethylamin) bildet das Sulfonamid-Zwischenprodukt.
Acylierung: Das Sulfonamid-Zwischenprodukt wird dann mit Chloracetylchlorid in Gegenwart einer Base umgesetzt, um das Endprodukt N-(2,5-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamid zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung des obigen Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, Lösungsmittelrecycling und anderen Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,5-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen könnten die Sulfonamidbindung möglicherweise aufbrechen.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (mCPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Die Bedingungen für Substitutionsreaktionen variieren je nach den beteiligten Substituenten, umfassen aber häufig Katalysatoren wie Lewis-Säuren oder Basen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise könnte die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder andere reduzierte Formen der Verbindung produzieren könnte.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamid kann mehrere Anwendungen in der wissenschaftlichen Forschung haben, darunter:
Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese.
Biologie: Potenzielle Verwendung als Sonde oder Inhibitor in biochemischen Studien.
Medizin: Mögliche Anwendungen als antimikrobielles oder entzündungshemmendes Mittel.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Bestandteil chemischer Herstellungsprozesse.
Wirkmechanismus
Der Wirkmechanismus von N-(2,5-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamid hängt von seiner spezifischen biologischen oder chemischen Aktivität ab. Im Allgemeinen üben Sulfonamide ihre Wirkung aus, indem sie Enzyme hemmen oder in Stoffwechselwege eingreifen. Die beteiligten molekularen Ziele und Pfade müssten durch experimentelle Studien identifiziert werden.
Wirkmechanismus
The mechanism of action for N-(2,5-Dimethylphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide would depend on its specific biological or chemical activity. Generally, sulfonamides exert their effects by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfanilamid: Ein bekanntes Sulfonamid mit antimikrobiellen Eigenschaften.
N-(2,5-Dimethylphenyl)-2-(N-phenylbenzenesulfonamido)acetamid: Eine strukturell ähnliche Verbindung ohne die Ethoxygruppe.
N-(2,5-Dimethylphenyl)-2-(N-phenyl-4-methoxybenzenesulfonamido)acetamid: Eine weitere ähnliche Verbindung mit einer Methoxygruppe anstelle einer Ethoxygruppe.
Einzigartigkeit
N-(2,5-Dimethylphenyl)-2-(N-phenyl-4-ethoxybenzenesulfonamido)acetamid ist durch das Vorhandensein sowohl der 2,5-Dimethylphenyl- als auch der 4-Ethoxybenzenesulfonamido-Gruppe einzigartig. Diese Strukturmerkmale können im Vergleich zu anderen Sulfonamiden unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C24H26N2O4S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-21-12-14-22(15-13-21)31(28,29)26(20-8-6-5-7-9-20)17-24(27)25-23-16-18(2)10-11-19(23)3/h5-16H,4,17H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
HBHFJQOZDPDDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)
![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![(5E)-1-[2-(4-fluorophenyl)ethyl]-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623138.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![3-Ethyl 6-methyl 4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11623165.png)
![(5Z)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11623166.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11623168.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11623178.png)
![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623204.png)
![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11623208.png)
